4-tert-butyl-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-tert-butyl-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of benzoic acids and derivatives It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a benzohydrazide moiety
Preparation Methods
The synthesis of 4-tert-butyl-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation of 4-tert-butylbenzohydrazide with 4-hydroxybenzaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is usually carried out under reflux conditions for several hours, followed by cooling and recrystallization to obtain the pure product.
Chemical Reactions Analysis
4-tert-butyl-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-tert-butyl-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but includes bromine atoms, which may alter its chemical and biological properties.
4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide: The presence of fluorine and methoxy groups in this compound can lead to different reactivity and applications.
The uniqueness of 4-tert-butyl-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)15-8-6-14(7-9-15)17(22)20-19-12-13-4-10-16(21)11-5-13/h4-12,21H,1-3H3,(H,20,22)/b19-12+ |
InChI Key |
GTWSTDDXEJZVLS-XDHOZWIPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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